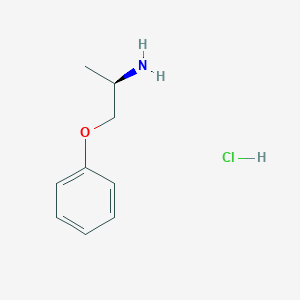![molecular formula C18H15BrN2O2 B13125421 5-Bromo-2-ethoxy-6-phenyl-[3,3'-bipyridin]-4(1H)-one CAS No. 63065-64-5](/img/structure/B13125421.png)
5-Bromo-2-ethoxy-6-phenyl-[3,3'-bipyridin]-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-ethoxy-6-phenyl-[3,3’-bipyridin]-4(1H)-one is a complex organic compound with a unique structure that includes bromine, ethoxy, and phenyl groups attached to a bipyridinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-ethoxy-6-phenyl-[3,3’-bipyridin]-4(1H)-one typically involves multi-step organic reactions. One common method includes the bromination of 2-ethoxy-6-phenyl-[3,3’-bipyridin]-4(1H)-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may be employed to achieve high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-ethoxy-6-phenyl-[3,3’-bipyridin]-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
5-Bromo-2-ethoxy-6-phenyl-[3,3’-bipyridin]-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-ethoxy-6-phenyl-[3,3’-bipyridin]-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethoxy-6-phenyl-[3,3’-bipyridin]-4(1H)-one: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-2-methoxy-6-phenyl-[3,3’-bipyridin]-4(1H)-one: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical properties.
Uniqueness
5-Bromo-2-ethoxy-6-phenyl-[3,3’-bipyridin]-4(1H)-one is unique due to the presence of both bromine and ethoxy groups, which confer specific reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various research fields.
Propriétés
Numéro CAS |
63065-64-5 |
|---|---|
Formule moléculaire |
C18H15BrN2O2 |
Poids moléculaire |
371.2 g/mol |
Nom IUPAC |
5-bromo-2-ethoxy-6-phenyl-3-pyridin-3-yl-1H-pyridin-4-one |
InChI |
InChI=1S/C18H15BrN2O2/c1-2-23-18-14(13-9-6-10-20-11-13)17(22)15(19)16(21-18)12-7-4-3-5-8-12/h3-11H,2H2,1H3,(H,21,22) |
Clé InChI |
URYHRNHPFOUFDH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=O)C(=C(N1)C2=CC=CC=C2)Br)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





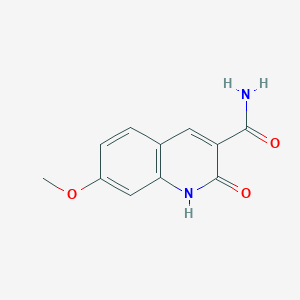
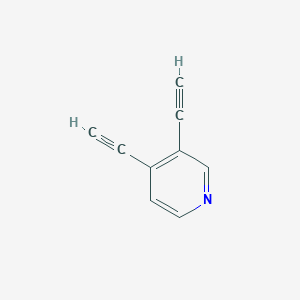
![9,10-Anthracenedione, 1-chloro-8-[(2-hydroxyethyl)amino]-](/img/structure/B13125355.png)
![1,4,5,8-Tetraamino-2,6-bis[(2-phenylethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13125358.png)

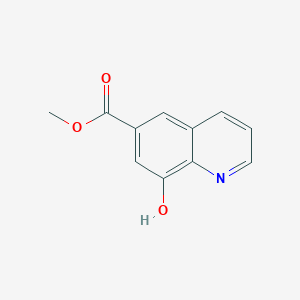
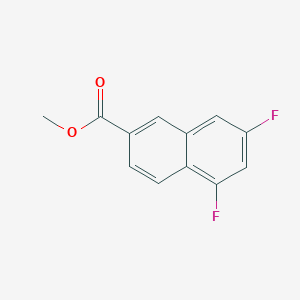
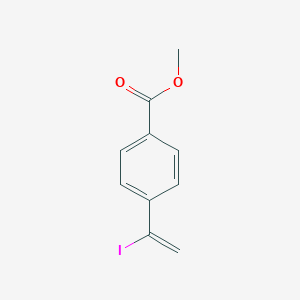
![4,7-Dichloro-1H-benzo[d]imidazol-2-amine](/img/structure/B13125371.png)

